molecular formula C22H21NO B2552689 N-(4-Benzyloxybenzylidene)-3,4-xylidine CAS No. 70627-45-1

N-(4-Benzyloxybenzylidene)-3,4-xylidine

Cat. No. B2552689
CAS RN: 70627-45-1
M. Wt: 315.416
InChI Key: ZVJAFLAEIGUKIK-HZHRSRAPSA-N
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Description

N-(4-Benzyloxybenzylidene)-3,4-xylidine, also known as BBDX, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BBDX is a yellow crystalline powder with a molecular formula of C28H25NO and a molecular weight of 395.5 g/mol.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. N-(4-Benzyloxybenzylidene)-3,4-xylidine has been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and division. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to bind to certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects:
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane and DNA replication. In vivo studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can reduce tumor growth and metastasis in animal models of breast cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-Benzyloxybenzylidene)-3,4-xylidine is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies and safety evaluations are necessary before using N-(4-Benzyloxybenzylidene)-3,4-xylidine in biological assays.

Future Directions

There are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including:
1. Investigating the molecular targets and signaling pathways involved in the anticancer and antibacterial activities of N-(4-Benzyloxybenzylidene)-3,4-xylidine.
2. Developing new synthetic routes and derivatives of N-(4-Benzyloxybenzylidene)-3,4-xylidine with improved properties and activities.
3. Exploring the potential applications of N-(4-Benzyloxybenzylidene)-3,4-xylidine in other fields, such as energy storage and conversion.
4. Conducting in vivo studies to evaluate the safety and efficacy of N-(4-Benzyloxybenzylidene)-3,4-xylidine as a therapeutic agent for cancer and bacterial infections.
5. Collaborating with other researchers to investigate the synergistic effects of N-(4-Benzyloxybenzylidene)-3,4-xylidine with other drugs or therapies.
Conclusion:
In summary, N-(4-Benzyloxybenzylidene)-3,4-xylidine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine and has been studied for its potential anticancer and antibacterial activities. The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine involves the inhibition of certain enzymes and receptors in cells, and its biochemical and physiological effects depend on the concentration and duration of exposure. N-(4-Benzyloxybenzylidene)-3,4-xylidine has advantages and limitations for lab experiments, and there are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including investigating its molecular targets and signaling pathways, developing new derivatives, exploring its potential applications, and conducting in vivo studies.

Synthesis Methods

N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is carried out under reflux for several hours. The resulting product is then purified by recrystallization from ethanol to obtain N-(4-Benzyloxybenzylidene)-3,4-xylidine in high yield and purity.

Scientific Research Applications

N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a fluorescent dye for the detection of biomolecules and as a photosensitizer for the generation of singlet oxygen. In biomedical research, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential anticancer and antibacterial activities.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-17-8-11-21(14-18(17)2)23-15-19-9-12-22(13-10-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJAFLAEIGUKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine

CAS RN

70627-45-1
Record name N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE
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